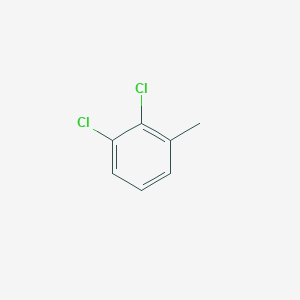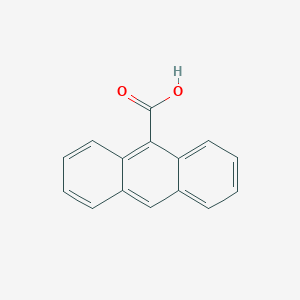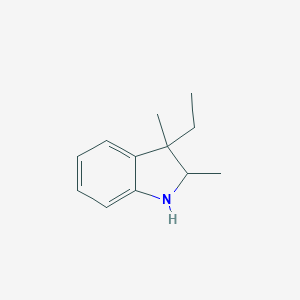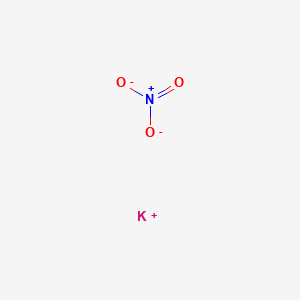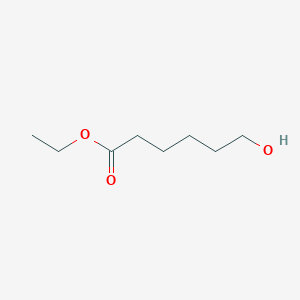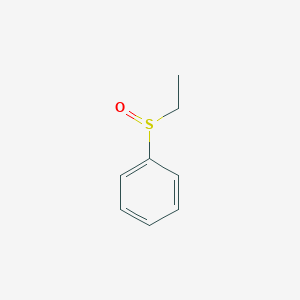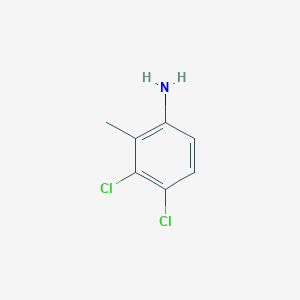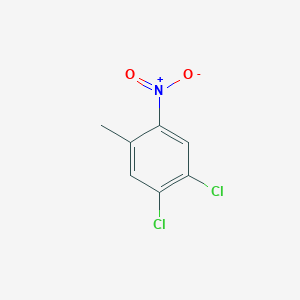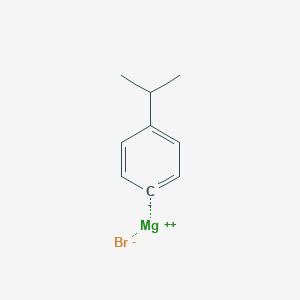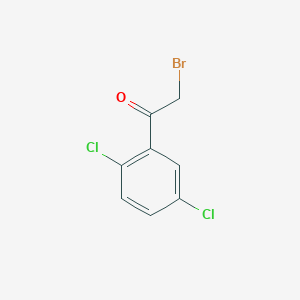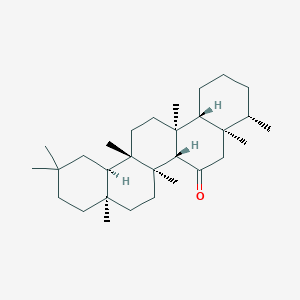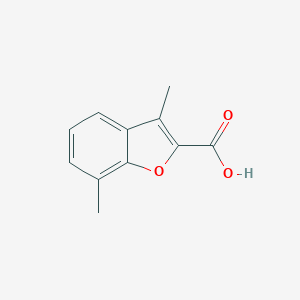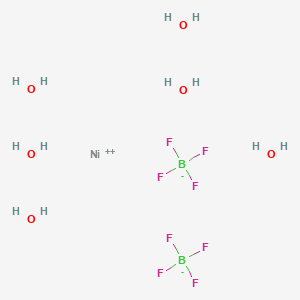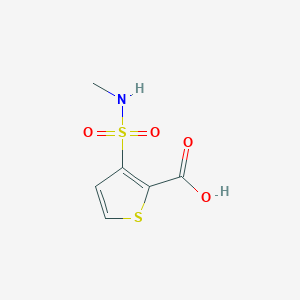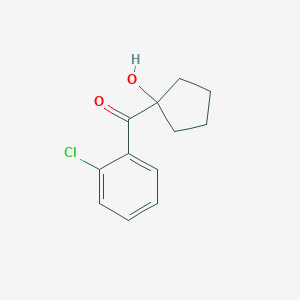
(2-氯苯基)(1-羟基环戊基)酮
描述
The compound (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone is a chemical of interest due to its relevance in the synthesis of psychoactive substances such as ketamine. It has been identified as a precursor in the illicit manufacturing of ketamine, which is known for its hallucinogenic and dissociative effects .
Synthesis Analysis
A novel process for the synthesis of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone has been reported, which involves the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. This method was uncovered during the investigation of a chemical company suspected of importing precursors for the production of illicit drugs. The synthesis was validated through various analytical techniques, including gas chromatography-mass spectrometry, liquid chromatography-high-resolution mass spectrometry, and nuclear magnetic resonance analyses .
Molecular Structure Analysis
While the specific molecular structure analysis of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone is not detailed in the provided papers, the general structure of related compounds suggests that it likely contains a cyclopentyl ring with a hydroxyl group and a 2-chlorophenyl moiety attached to a ketone functional group. The structure of ketones and their reactivity in various chemical reactions, such as selenenylation-acylation and Reformatsky-type reactions, have been studied, which could provide insights into the reactivity and properties of the compound .
Chemical Reactions Analysis
The compound (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, ketones are known to participate in selenenylation-acylation reactions, where enolizable ketones react with biselectrophiles like 2-chloroselenobenzoyl chloride . Additionally, ketones can also be involved in Reformatsky-type reactions with carbonyl compounds to yield α,α-difluoro-β-hydroxy ketones . These reactions highlight the potential reactivity of the ketone functional group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone are not explicitly discussed in the provided papers. However, based on the properties of similar ketones, it can be inferred that the compound would exhibit characteristics typical of ketones, such as solubility in organic solvents and the ability to form hydrogen bonds due to the hydroxyl group. The presence of the chlorophenyl group could also influence the compound's reactivity and electronic properties .
科学研究应用
合成方法:
- 已经开发了一种使用(2-氯苯基)作为中间体的合成氯胺酮的新颖且有效的方案。该方案以使用无毒材料和避免使用腐蚀性酸而著称,标志着对传统合成方法的改进 (Zekri、Fareghi-Alamdari 和 Momeni-Fard,2020)。
- Friedel-Crafts 酰基化反应被用来合成几种酮,包括(2-氯苯基)化合物。值得注意的是,与传统加热技术相比,这种方法通过微波加热增强,提供了更高的产率和更清洁的产品 (Mahdi 等,2011)。
分子间相互作用和配合物:
- 研究重点介绍了羟基二苯基-[4-氯苯基]-甲烷与酮之间的相互作用,强调了 Cl 取代的苯基基团在所形成配合物强度中的作用。这些配合物的特征在于氢键和 π 电子相互作用 (Reichstat 等,1992)。
化学反应和机理:
- 一项研究探索了烯醇盐与乙烯基硒氧化物和硒酮的反应,其中有机硒部分在活化 C=C 键以进行共轭加成反应中起着至关重要的作用。这项研究提供了对环丙基羰基化合物合成的见解,证明了(2-氯苯基)化合物在化学反应中的多功能性 (Ando 等,1984)。
- 另一项研究深入研究了苄基对氯苯基酮氧化的动力学和机理,全面了解了反应途径和各种产物的形成,包括 α-酮过氧自由基在该过程中的作用 (Revkov、Voronina 和 Perkel,2007)。
结构和晶体学研究:
- 一篇论文详细介绍了(2-氯苯基)化合物的晶体学分析,揭示了复杂的分子几何形状和分子间相互作用,这些相互作用有助于其晶体堆积和稳定性 (Jasinski 等,2007)。
属性
IUPAC Name |
(2-chlorophenyl)-(1-hydroxycyclopentyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPOHDQDJTAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238243 | |
| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
CAS RN |
90717-17-2 | |
| Record name | (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CHLOROPHENYL) (1-HYDROXYCYCLOPENTYL) KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7428H4566N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



